Ring Size and Ring Strain Differentiation: 1,1-Biazetidine vs. 1,1′-Bipiperidine and 1,1′-Bipyrrolidine
1,1-Biazetidine comprises two four-membered azetidine rings, resulting in substantially higher ring strain energy compared to five-membered (pyrrolidine) and six-membered (piperidine) N-N linked bis-heterocycles. While quantitative strain energy values for 1,1-biazetidine specifically are not reported in the open literature, the parent azetidine ring possesses a ring strain of approximately 25-26 kcal/mol [1][2]. In contrast, pyrrolidine (five-membered) exhibits a strain energy of roughly 5-6 kcal/mol, and piperidine (six-membered) is essentially strain-free (~0 kcal/mol) [1][2]. This ~20 kcal/mol difference in ring strain between the four-membered azetidine system and larger heterocycles directly translates to higher reactivity in nucleophilic ring-opening transformations and distinct conformational behavior for 1,1-biazetidine relative to 1,1′-bipiperidine or 1,1′-bipyrrolidine [3].
| Evidence Dimension | Ring strain energy (approximate) |
|---|---|
| Target Compound Data | ~25-26 kcal/mol (per azetidine ring, inferred from parent azetidine class data) |
| Comparator Or Baseline | Pyrrolidine: ~5-6 kcal/mol; Piperidine: ~0 kcal/mol |
| Quantified Difference | ~20 kcal/mol higher strain for azetidine-derived systems vs. piperidine; ~19-21 kcal/mol higher vs. pyrrolidine |
| Conditions | Class-level strain energy values derived from calorimetric and computational studies of parent monocyclic secondary amines |
Why This Matters
Higher ring strain drives faster reaction kinetics in ring-opening transformations, enabling 1,1-biazetidine to serve as a reactive electrophilic building block in synthetic pathways where piperidine or pyrrolidine dimers would be inert.
- [1] Wiberg, K. B. The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 1986, 25(4), 312-322. doi:10.1002/anie.198603121. View Source
- [2] Anslyn, E. V., Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006, Chapter 2: Strain and Stability. View Source
- [3] Kirste, K. ChemInform Abstract: Synthesis and Conformation Behavior of 1,1′-Biazetidinyl. Chemischer Informationsdienst, 1978, 9(49). doi:10.1002/chin.197849191. View Source
